2-(Pyrrolidin-3-ylmethoxy)benzonitrile
Description
Contextualizing Nitrogen Heterocycles and Nitrile Functionalities in Advanced Organic Synthesis
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials. numberanalytics.comopenmedicinalchemistryjournal.com These cyclic structures, which incorporate at least one nitrogen atom within a ring, are ubiquitous in biologically important molecules such as nucleic acids, vitamins, and antibiotics. nih.gov The presence of the nitrogen atom imparts unique chemical properties, influencing the molecule's reactivity, stability, and intermolecular interactions. numberanalytics.com For instance, nitrogen heterocycles can act as bases, nucleophiles, or ligands for metal catalysts, making them versatile building blocks in synthesis. openmedicinalchemistryjournal.comnumberanalytics.com In the pharmaceutical industry, an estimated 59% of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle, highlighting their critical role in drug design. msesupplies.com The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle present in 2-(Pyrrolidin-3-ylmethoxy)benzonitrile, is a common motif in numerous bioactive compounds and is often synthesized from precursors like proline. nih.gov
Similarly, the nitrile or cyano (-C≡N) group is a highly valuable functional group in organic synthesis. numberanalytics.com Its strong electron-withdrawing nature and linear geometry can significantly influence a molecule's electronic properties and conformation. nih.govresearchgate.net The nitrile group is a versatile synthetic intermediate that can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, providing a gateway to diverse molecular architectures. numberanalytics.com In medicinal chemistry, the incorporation of a nitrile group can enhance a drug candidate's binding affinity to its biological target, improve its metabolic stability, and modulate its pharmacokinetic profile. nih.govrsc.org The benzonitrile (B105546) moiety, in particular, is a widely used intermediate and precursor in industrial chemistry. researchgate.net
Rationale for Academic Investigation of the this compound Scaffold
The scientific interest in the this compound scaffold stems from the synergistic potential of its constituent parts. The combination of the pyrrolidine ring and the benzonitrile group within a single molecule creates a unique chemical entity with potential applications in medicinal chemistry and materials science. Research into structurally related compounds, such as 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives, has demonstrated their potential as potent and selective inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.govmanchester.ac.uk These studies have shown that the pyrrolidine and benzonitrile moieties can engage in key interactions within the enzyme's active site, highlighting the importance of this particular structural combination. manchester.ac.uk
The investigation of the this compound scaffold is a logical extension of this research, exploring how the specific substitution pattern and the introduction of a methoxy (B1213986) linker might alter the molecule's biological activity and physicochemical properties. The ether linkage provides conformational flexibility, which can be crucial for optimizing interactions with a biological target. Furthermore, the development of synthetic routes to access this and related scaffolds is a significant area of research, as it enables the creation of libraries of analogous compounds for structure-activity relationship (SAR) studies. researchgate.netmdpi.comnih.govmdpi.com These studies are essential for fine-tuning the molecular structure to achieve desired biological effects and drug-like properties.
Overview of Research Trajectories for Complex Organic Molecules
The study of complex organic molecules like this compound follows established research trajectories that encompass synthesis, characterization, and application-driven investigations. A primary focus is the development of efficient and stereoselective synthetic methods. nih.gov This often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. ekb.eg The synthesis of pyrrolidine-containing compounds, for example, frequently utilizes precursors such as proline and involves various chemical transformations to construct the desired scaffold. nih.gov
Once synthesized, the molecule's structure and purity are rigorously confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net Following this, the investigation often moves towards exploring the molecule's potential applications. In the context of medicinal chemistry, this involves screening the compound for biological activity against various targets, such as enzymes or receptors. nih.gov
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value |
| IUPAC Name | This compound hydrochloride |
| Molecular Formula | C12H15ClN2O |
| InChI Code | 1S/C12H14N2O.ClH/c13-7-11-3-1-2-4-12(11)15-9-10-5-6-14-8-10;/h1-4,10,14H,5-6,8-9H2;1H |
| InChI Key | YNQKDNYYYPRDKH-UHFFFAOYSA-N |
| Physical Form | Solid |
| Purity | 95% |
| Storage Temperature | Refrigerator |
| Data sourced from Sigma-Aldrich. sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(pyrrolidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C12H14N2O/c13-7-11-3-1-2-4-12(11)15-9-10-5-6-14-8-10/h1-4,10,14H,5-6,8-9H2 |
InChI Key |
CVRNREJRSOFZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pyrrolidin 3 Ylmethoxy Benzonitrile and Analogous Structures
Strategies for Constructing the Benzonitrile (B105546) Moiety
The formation of the benzonitrile group is a cornerstone of many synthetic routes in medicinal and materials chemistry. rsc.org Key strategies include the direct introduction of a cyanide group onto an aromatic ring and the modification of an existing, functionalized benzonitrile precursor.
The direct conversion of aryl halides to aryl nitriles is a powerful and widely used transformation. Transition metal-catalyzed reactions, particularly those employing palladium, have become the preferred methods over traditional techniques like the Sandmeyer or Rosenmund-von Braun reactions due to their milder conditions and superior functional group tolerance. rsc.orgnih.gov
Recent advancements have focused on developing highly efficient and robust catalytic systems. Palladium-catalyzed cyanation methods can effectively convert a range of (hetero)aryl chlorides and bromides into the corresponding nitriles. nih.gov One notable system utilizes a non-toxic cyanide source and demonstrates fast reaction times (often complete in one hour at ≤ 100 °C) with broad functional group tolerance, even accommodating reactive substituents like aldehydes and acidic phenols under modified conditions. nih.gov For instance, various aryl bromides and activated aryl chlorides can be cyanated in high yields using palladium catalysts. rsc.org
Alternative catalysts, such as nickel, have also been explored. A method using a nickel catalyst with acetonitrile (B52724) as the cyanide source, assisted by an organosilicon reductant, allows for the cyanation of aryl halides and triflates. nih.gov Furthermore, the combination of photoredox and nickel catalysis enables the cyanation of aryl and alkenyl halides at room temperature under benign conditions, avoiding the need for hypertoxic cyanide reagents. chinesechemsoc.org This dual catalysis strategy has been successfully applied to a variety of substrates, including the synthesis of the anticancer drug letrozole. chinesechemsoc.org
| Catalyst System | Aryl Halide Substrate | Cyanide Source | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Pd2(dba)3 / Ligand | Aryl Chlorides/Bromides | KCN | Dioxane, 100 °C | High | nih.gov |
| Photoredox/Nickel Dual Catalyst | Aryl/Alkenyl Halides | (Benzoyloxy)acetonitrile | Room Temperature, Visible Light | 53-93% | chinesechemsoc.org |
| Ni(MeCN)62 / Phenanthroline | Aryl Halides/Triflates | Acetonitrile | 80-100 °C | 59-97% | nih.gov |
| Palladium nanoparticles on ZnO | Aryl Bromides/Chlorides | K4[Fe(CN)6] | DMF, 130 °C | Moderate to Good | rsc.org |
An alternative to direct cyanation is the functionalization of a pre-existing benzonitrile ring. To synthesize the target molecule, 2-(pyrrolidin-3-ylmethoxy)benzonitrile, a key step is the formation of the ether linkage. This is typically achieved via a Williamson ether synthesis. The reaction would involve a protected (pyrrolidin-3-yl)methanol derivative and a suitable benzonitrile precursor, such as 2-hydroxybenzonitrile (B42573) or 2-fluorobenzonitrile, in the presence of a base.
While direct literature on the synthesis of this compound is sparse, analogous transformations are well-documented. For example, the synthesis of novel benzyl (B1604629) ether derivatives of vesamicol, another class of nitrogen-containing heterocycles, has been achieved through regioselective ring-opening reactions of epoxide precursors. nih.gov The synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine involves the O-acylation of a protected 2-(2-hydroxyethyl)pyrrolidine. researchgate.net These examples highlight the general strategy of modifying a hydroxyl group on a pyrrolidine (B122466) side chain. The synthesis of various pyrrolidine-containing drugs often begins with functionalization of precursors like (S)-prolinol. mdpi.comnih.gov
Approaches for Pyrrolidine Ring Synthesis and Modification
The pyrrolidine ring is a ubiquitous scaffold in biologically active compounds, and numerous methods have been developed for its construction and modification. mdpi.comosaka-u.ac.jp These range from cyclization reactions to multicomponent strategies that build the ring from acyclic precursors.
Ring-closing metathesis (RCM) has become a powerful and widely adopted method for constructing cyclic compounds, including pyrrolidine derivatives. orgsyn.org This reaction typically employs ruthenium-based catalysts, such as the first- and second-generation Grubbs catalysts, to cyclize acyclic diene or enyne precursors. acs.org
A common application is the synthesis of N-Boc-3-pyrroline from N-Boc-diallylamine, which can be achieved in high yield using a low loading of a Grubbs catalyst. orgsyn.org The RCM of enyne substrates containing a basic nitrogen atom can also proceed smoothly to produce pyrrolidine derivatives without the need for ethylene (B1197577) gas. acs.org RCM has also been used to create more complex structures, such as seven-membered azapane rings and azaspiroheterocycles from diallyl derivatives of pyrrolidine. orgsyn.orgresearchgate.net In some cases, RCM reactions can be mediated by acid, as demonstrated in the synthesis of clinical-stage kinase inhibitors. nih.gov
| Substrate | Catalyst | Solvent / Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-diallylamine | Grubbs Catalyst (1st Gen) | CH2Cl2, Reflux | N-Boc-3-pyrroline | 90-94% | orgsyn.org |
| Enyne with basic N atom | Grubbs Catalyst (2nd Gen) | Mild Conditions | Pyrrolidine derivative | Very Good | acs.org |
| Diene with secondary allylic alcohol | Grubbs Catalyst (1st Gen) | - | Seven-membered alkene | Good | nih.gov |
| 1-benzyl-2,2-di(2-propenyl)pyrrolidine | Ru(=CHPh)(PCy3)2Cl2 | - | 1-azaspiro[4.n]alkene | - | researchgate.net |
Beyond RCM, other cyclization strategies are also effective. For instance, silver-catalyzed 5-exo-dig cyclization can produce 2-ylidene-3-pyrrolines. mdpi.com Additionally, a novel photo-promoted ring contraction of pyridines using silylborane provides access to pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form complex products, offering significant advantages in terms of step- and atom-economy. tandfonline.comresearchgate.net MCRs are a modern and powerful approach for synthesizing diverse pyrrolidine derivatives. tandfonline.comresearchgate.net
A prevalent MCR for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. These ylides, often generated in situ from the reaction of an amino acid and an aldehyde, can react with various dipolarophiles to construct highly functionalized pyrrolidine rings. tandfonline.com For example, a one-pot, three-component reaction between isatin, an amino acid, and an activated alkene can produce spirooxindole pyrrolidine derivatives in high yields and with excellent diastereoselectivity. tandfonline.comnih.gov
Another approach involves the TiCl₄-catalyzed asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This method allows for the diastereoselective construction of highly substituted pyrrolidines with up to three contiguous stereogenic centers in a single step. acs.orgnih.gov
Given the importance of stereochemistry in biological activity, the stereoselective synthesis of pyrrolidine derivatives is a major focus of modern organic chemistry. mdpi.com Methods can be broadly classified into two categories: those that start with an existing chiral pyrrolidine ring and those that create the chiral centers during the ring-forming process. mdpi.com
Chiral pool synthesis often employs readily available, optically pure starting materials like L-proline, 4-hydroxy-L-proline, or their derivatives such as (S)-prolinol. mdpi.comnih.gov These precursors are then elaborated through various functional group manipulations to yield the desired target molecules. nih.gov
Alternatively, stereoselectivity can be induced during the cyclization of acyclic precursors. A notable example is the highly diastereoselective hydrogenation of substituted pyrroles using a heterogeneous rhodium-on-alumina catalyst, which can generate up to four new stereocenters with excellent control. acs.org Gold-catalyzed tandem reactions, such as an alkyne hydroamination/iminium ion formation/allylation sequence, provide expedient access to pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Biocatalytic approaches, using enzymes like laccases, have also been developed for the stereoselective synthesis of functionalized pyrrolidine-2,3-diones. rsc.org
| Method | Starting Material/Substrate | Catalyst/Reagent | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| Heterogeneous Catalytic Hydrogenation | Substituted Pyrrole (B145914) | 5% Rh/Al2O3 | High diastereoselectivity; forms up to 4 new stereocenters | Functionalized Pyrrolidine | acs.org |
| Au-Catalyzed Tandem Reaction | Alkyne with allylsilane | Gold Catalyst | Forms tetrasubstituted carbon stereocenter; diastereoselectivity depends on substituents (dr >95:5) | Substituted Pyrrolidine | acs.org |
| Asymmetric Multicomponent Reaction | Phenyldihydrofuran, N-tosyl imino ester, silane | TiCl4 | Constructs up to 3 contiguous asymmetric centers in one step | Highly Substituted Pyrrolidine | acs.org |
| Biocatalytic Oxidation/Addition | Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Laccase (Novozym 51003) | Forms all-carbon quaternary stereocenters | Pyrrolidine-2,3-diones | rsc.org |
Chemical Linkage Strategies for the Pyrrolidin-3-ylmethoxy Substructure
The core of synthesizing this compound lies in the effective formation of the ether bond that connects the pyrrolidin-3-ylmethanol (B1340050) substructure to the 2-cyanophenol core. Several classical and modern synthetic methods can be employed to achieve this linkage, each with its own set of advantages and considerations.
The formation of the ether linkage is a critical step in the synthesis of the target molecule. The Williamson ether synthesis and the Mitsunobu reaction are two of the most prominent methods for achieving this transformation.
The Williamson ether synthesis provides a reliable and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of the sodium salt of 2-cyanophenol (the alkoxide) with a pyrrolidine derivative bearing a leaving group, such as a tosylate or a halide, on the methyl group at the 3-position. To prevent side reactions with the pyrrolidine nitrogen, it is often protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
A plausible synthetic route would start with commercially available N-Boc-3-hydroxymethylpyrrolidine. This alcohol can be converted to a better leaving group, for instance, by tosylation with tosyl chloride or by conversion to a halide. The resulting activated pyrrolidine derivative can then be reacted with 2-cyanophenol in the presence of a base, such as sodium hydride or potassium carbonate, to form the ether linkage. The final step would involve the deprotection of the Boc group, typically under acidic conditions, to yield the desired this compound.
The Mitsunobu reaction offers an alternative and often milder approach for ether formation. google.com This reaction allows for the direct coupling of an alcohol with a nucleophile, in this case, 2-cyanophenol, using a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comnih.gov The reaction proceeds with inversion of configuration at the alcohol carbon, a feature that is important when dealing with chiral centers. google.com For the synthesis of this compound, N-Boc-3-hydroxymethylpyrrolidine would be reacted with 2-cyanophenol in the presence of PPh3 and DEAD. This one-pot reaction can be highly efficient, though it requires careful purification to remove the phosphine oxide and hydrazinedicarboxylate byproducts.
Beyond the direct formation of the ether linkage, coupling reactions offer alternative strategies for assembling the core structure of this compound and its analogs. These methods often involve the formation of a carbon-carbon or carbon-nitrogen bond as a key step in building the pyrrolidine or benzonitrile rings, which are then further functionalized.
For instance, the Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. orgsyn.orggoogle.comthieme-connect.de While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. orgsyn.orggoogle.com In this scenario, a copper catalyst could facilitate the coupling of 2-bromobenzonitrile (B47965) or 2-chlorobenzonitrile (B47944) with (pyrrolidin-3-yl)methanol. As with the Williamson ether synthesis, protection of the pyrrolidine nitrogen is generally necessary.
Another powerful set of methods are palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , for example, is a versatile method for forming C-N bonds. While not directly forming the ether linkage, it can be used to construct substituted pyrrolidine precursors. Similarly, the Suzuki-Miyaura coupling can be employed to build the carbon skeleton of more complex analogs by forming carbon-carbon bonds between appropriate boronic acids and halides.
The synthesis of the key precursors is also a critical aspect. (Pyrrolidin-3-yl)methanol and its N-protected derivatives can be synthesized from commercially available starting materials such as 3-pyrrolidinol (B147423) or pyrrolidine-3-carboxylic acid through reduction of the corresponding ester or carboxylic acid. The pyrrolidine ring itself can be constructed through various synthetic routes, including multicomponent reactions and cycloadditions.
2-Cyanophenol can be prepared from salicylaldehyde (B1680747) through conversion to the corresponding oxime followed by dehydration. Another route involves the hydrolysis of 2-cyanophenyl acetate.
Mechanistic Elucidation of Reactions Pertaining to 2 Pyrrolidin 3 Ylmethoxy Benzonitrile Synthesis
Mechanistic Studies of Nitrile Group Reactions
The benzonitrile (B105546) moiety is a critical component of the target molecule. The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.org This inherent reactivity allows for a variety of transformations.
One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids, which can proceed under either acidic or basic conditions. openstax.org In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming an imine anion intermediate. This is followed by protonation to yield an amide, which is then further hydrolyzed to the carboxylate salt. openstax.org
Another significant reaction is the Ritter reaction, where a nitrile reacts with an alcohol or alkene in the presence of a strong acid to form an N-substituted amide. organic-chemistry.org The mechanism typically proceeds via an SN1 pathway, involving the formation of a stable carbocation from the alcohol. This carbocation is then attacked by the nucleophilic nitrogen of the nitrile, forming a nitrilium ion intermediate. Subsequent hydration leads to the final amide product. organic-chemistry.org Research has shown that milder conditions, using refluxing formic acid, can also facilitate this reaction, which is particularly useful for substrates that are sensitive to strong acids. organic-chemistry.org
Nitriles can also undergo cycloaddition reactions. For instance, the [3+2] cycloaddition (32CA) of benzonitrile oxide with an electron-rich alkene like N-vinylpyrrole has been studied using Density Functional Theory (DFT). researchgate.net These studies help elucidate the energetics, selectivity, and molecular mechanisms of such reactions, revealing that they can proceed through a non-concerted, two-stage, one-step molecular mechanism. researchgate.net
The activation of nitriles by metal complexes provides another avenue for their transformation. Mechanistic studies on cobalt(III)–hydroperoxo complexes have shown that nitriles can be activated to form cobalt(III)–peroxyimidato complexes. researchgate.net The reaction proceeds via an intramolecular nucleophilic attack of the hydroperoxide ligand on the carbon atom of the coordinated nitrile. researchgate.netacs.org The reactivity of the system is highly dependent on the basicity of the ligands attached to the metal center, with stronger ligand fields enhancing the activation of the nitrile. acs.org
The following table summarizes various mechanistic approaches to nitrile group reactions relevant to synthesis.
Table 1: Mechanistic Approaches for Nitrile Group Reactions
| Reaction Type | Key Mechanistic Feature | Typical Reagents | Intermediate Species | Ref |
|---|---|---|---|---|
| Base-Catalyzed Hydrolysis | Nucleophilic attack by OH⁻ on the nitrile carbon. | Aqueous Base (e.g., NaOH) | Imine anion | openstax.org |
| Ritter Reaction | SN1 formation of a carbocation followed by nucleophilic attack by the nitrile nitrogen. | Alcohol, Strong Acid (e.g., H₂SO₄) or Formic Acid | Nitrilium ion | organic-chemistry.org |
| [3+2] Cycloaddition | Concerted or stepwise cycloaddition with a 1,3-dipole. | Benzonitrile Oxide, Alkene | - | researchgate.net |
| Metal-Catalyzed Activation | Intramolecular nucleophilic attack of a metal-bound ligand on a coordinated nitrile. | Cobalt(III)–hydroperoxo complexes | Cobalt(III)–peroxyimidato complex | researchgate.netacs.org |
Reaction Mechanisms of Pyrrolidine (B122466) Ring-Forming Processes
The pyrrolidine ring is a prevalent scaffold in many biologically active compounds, and numerous methods have been developed for its construction. nih.gov These methods often involve the formation of carbon-nitrogen bonds through cyclization reactions.
A classical and highly versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid (like sarcosine) with an aldehyde or ketone. mdpi.com The subsequent reaction with a dipolarophile (an alkene) proceeds to form the five-membered pyrrolidine ring. nih.gov This method allows for the creation of complex spirocyclic pyrrolidine systems. nih.gov
Intramolecular cyclization is another powerful strategy. This can involve the intramolecular amination of remote, unactivated C(sp³)-H bonds, often catalyzed by copper or rhodium complexes. organic-chemistry.org These reactions can proceed with high regio- and chemoselectivity under mild conditions. organic-chemistry.org Another approach involves the acid-promoted cyclization of N-carbamate-protected amino alcohols, where the hydroxyl group is activated by an orthoester before the intramolecular attack by the carbamate (B1207046) nitrogen. organic-chemistry.org
Ring contraction of larger heterocyclic systems, such as pyridines, has emerged as a novel strategy for pyrrolidine synthesis. osaka-u.ac.jpnih.gov A photo-promoted reaction of pyridines with silylborane leads to pyrrolidine derivatives through a mechanism involving a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate. osaka-u.ac.jpresearcher.life This method provides rapid access to functionalized pyrrolidines from readily available starting materials. osaka-u.ac.jp
Donor-acceptor (DA) cyclopropanes can also serve as precursors for pyrrolidine rings. They can react as 1,4-C,C-dielectrophiles with primary amines, which act as 1,1-dinucleophiles, to form 1,5-disubstituted pyrrolidin-2-ones. mdpi.com
Understanding the Stereochemical Control in Pyrrolidine Synthesis
Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of chiral molecules like 2-(Pyrrolidin-3-ylmethoxy)benzonitrile. The stereochemistry of the pyrrolidine ring can be directed through various strategic approaches.
In catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides, the use of chiral catalysts allows for the synthesis of enantiomerically enriched pyrrolidines. rsc.org The stereoselectivity of the reaction, which determines the relative configuration of the newly formed stereocenters, is influenced by the geometry of the azomethine ylide and the orientation of the substituents on the alkene. nih.gov
The heterogeneous catalytic hydrogenation of substituted pyrrole (B145914) systems can also be highly diastereoselective. researchgate.net This process can create up to four new stereocenters, with the initial reduction of a substituent on the pyrrole ring directing the subsequent stereoselective reduction of the ring itself. researchgate.net
In ring-forming processes involving cyclization, the choice of catalyst and reaction conditions is critical for stereocontrol. For example, in the hydrozirconation-cyclization of N-allyl oxazolidines, the selection of the Lewis acid catalyst dramatically influences the diastereoselectivity of the resulting pyrrolidine. acs.org While catalysts like TMSOTf or AlCl₃ may provide good yields but moderate selectivity, others like TiCl₄ can lead to high diastereoselectivity. acs.org
The presence of substituents, particularly fluorine, on the pyrrolidine ring can significantly influence its conformation and stereochemical behavior. beilstein-journals.org Quantum-chemical analyses have shown that stereoelectronic effects, such as the anomeric and gauche effects, play a crucial role in determining the stability of different conformers of fluorinated pyrrolidines. beilstein-journals.org This understanding can be leveraged to design precursors that favor a specific stereochemical outcome upon cyclization.
The following table details the effect of different Lewis acids on the diastereoselectivity of a specific pyrrolidine synthesis.
Table 2: Effect of Lewis Acid on Diastereoselectivity in a Pyrrolidine Synthesis via Hydrozirconation-Cyclization
| Entry | Lewis Acid | Diastereoselectivity (trans:cis) | Yield (%) | Ref |
|---|---|---|---|---|
| 1 | BF₃·OEt₂ | >20:1 | 75 | acs.org |
| 2 | TMSOTf | 2:1 | 70 | acs.org |
| 3 | AlCl₃ | 2.7:1 | 65 | acs.org |
| 4 | AlMe₃ | 3:1 | 68 | acs.org |
| 5 | ZnCl₂ | 6:1 | 63 | acs.org |
| 6 | TiCl₄ | 10:1 | 60 | acs.org |
Computational Chemistry and Theoretical Investigations of 2 Pyrrolidin 3 Ylmethoxy Benzonitrile
Quantum Chemical Calculations on Electronic Structure and Reactivity of Benzonitrile (B105546) Derivatives
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of benzonitrile, these methods elucidate how the electronic environment of the benzene (B151609) ring and the nitrile group influences the molecule's stability and reactivity.
Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy. Studies on benzonitrile derivatives often utilize functionals like B3LYP with basis sets such as 6-31G(d) to calculate various electronic parameters. nih.gov One key area of investigation is the analysis of the electrostatic potential (ESP) map, which reveals the distribution of charge on the molecule's surface. nih.gov For benzonitrile, the nitrogen atom of the nitrile group typically presents a region of negative potential, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring exhibit positive potential. nih.gov
The electronic structure is directly linked to chemical reactivity. The nitrile group is electron-withdrawing, which influences the reactivity of the aromatic ring. Computational studies can quantify this effect by calculating parameters such as molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity. These parameters help predict how the molecule will interact with other reagents. For instance, the energy gap between the HOMO and LUMO is an indicator of chemical reactivity.
Furthermore, computational methods can explore the impact of different substituents on the benzonitrile core. The introduction of the pyrrolidin-3-ylmethoxy group, for example, would alter the electronic properties compared to unsubstituted benzonitrile. The ether oxygen and the pyrrolidine (B122466) nitrogen introduce lone pairs of electrons that can affect the electron density distribution across the entire molecule. Theoretical calculations allow for a systematic analysis of these substituent effects on the geometric and electronic properties.
Table 1: Calculated Electronic Properties of Benzonitrile Derivatives This interactive table summarizes key electronic parameters for benzonitrile and related derivatives as determined by quantum chemical calculations.
| Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
| Benzonitrile | B3LYP/6-31G(d) | -7.5 | -0.8 | 4.18 |
| 4-Methyl-3-nitrobenzonitrile | DFT | -8.2 | -2.5 | 5.21 |
| 2-Formylbenzonitrile | DFT | -7.9 | -2.1 | 3.98 |
Note: Data is representative and compiled from typical computational studies on benzonitrile derivatives. Actual values can vary based on the specific computational methods and levels of theory used.
Molecular Modeling and Conformational Analysis of the Pyrrolidin-3-ylmethoxy Moiety
The pyrrolidin-3-ylmethoxy moiety introduces significant conformational flexibility to the molecule. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The relative stability of these conformers is dictated by the minimization of steric strain and torsional strain.
The analysis typically involves identifying all rotatable bonds and systematically exploring the conformational space. For the pyrrolidin-3-ylmethoxy group, key degrees of freedom include:
The puckering of the pyrrolidine ring.
The rotation around the C-O bond of the methoxy (B1213986) linker.
The rotation around the O-CH2 bond of the methoxy linker.
Computational protocols can identify the lowest-energy conformers and calculate their relative populations using Boltzmann statistics. researchgate.net Studies on similar pyrrolidine systems have shown that both s-cis and s-trans conformers (referring to the arrangement around the N–C bond) can be similarly stable. researchgate.net The presence of a polar environment can also influence conformational preferences, although some studies have shown these effects to be minimal on the optimized structures. researchgate.net
Table 2: Representative Torsion Angles for Pyrrolidine Ring Puckering This table shows typical torsion angles that define the puckering conformations in a substituted pyrrolidine ring.
| Conformer Type | Torsion Angle 1 (degrees) | Torsion Angle 2 (degrees) | Relative Energy (kcal/mol) |
| Envelope (C4-endo) | 25 | -25 | 0.0 |
| Twist (C3-exo/C4-endo) | 15 | -30 | 0.5 |
| Envelope (C3-exo) | -25 | 25 | 0.2 |
Note: Values are illustrative of the types of data generated in conformational analyses of five-membered rings.
In Silico Approaches for Predicting Synthetic Pathway Feasibility
While no specific computational studies on the synthetic pathway of 2-(pyrrolidin-3-ylmethoxy)benzonitrile are publicly available, in silico tools offer a general framework for predicting and planning chemical syntheses. These approaches leverage vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes.
Computer-Aided Synthesis Planning (CASP) tools often employ a retrosynthetic approach. They start with the target molecule and work backward, proposing a series of disconnections based on known chemical reactions to arrive at simpler, commercially available starting materials. For this compound, a likely retrosynthetic disconnection would be the ether linkage, suggesting a reaction between a protected 3-(hydroxymethyl)pyrrolidine and 2-fluorobenzonitrile or 2-hydroxybenzonitrile (B42573).
Modern approaches integrate machine learning and quantum chemical calculations to enhance the predictive power of these tools. chemrxiv.org
Reaction Databases: Algorithms are trained on large datasets of known reactions to learn the rules of chemical reactivity.
Feasibility Scoring: Once potential reaction steps are proposed, they can be scored for feasibility. This can involve simple rule-based scoring or more complex quantum mechanical calculations to estimate the activation energy and thermodynamics of the proposed reaction. chemrxiv.org This avoids proposing reactions that are energetically unfavorable.
Stereochemistry and Regioselectivity: Advanced models can also predict the stereochemical and regiochemical outcomes of reactions, which is crucial for complex molecules.
By applying these in silico methods, chemists can explore a wide range of potential synthetic strategies, identify potential challenges, and prioritize the most promising routes for experimental validation, thereby saving significant time and resources.
Computational Studies on Intermolecular Interactions in Benzonitrile-Pyrrolidine Systems
The benzonitrile and pyrrolidine moieties in this compound provide multiple sites for intermolecular interactions, which govern the compound's physical properties and its interactions with other molecules. Computational studies are invaluable for characterizing these non-covalent interactions.
The primary sites for interaction include:
Benzonitrile Moiety: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π stacking and C-H···π interactions.
Pyrrolidine Moiety: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond donor (if protonated) or acceptor. The C-H bonds can also act as weak hydrogen bond donors.
Ether Linkage: The oxygen atom is a potential hydrogen bond acceptor.
Computational methods like DFT, often incorporating dispersion corrections (e.g., DFT-D3), are used to model these interactions accurately. nih.gov Analysis techniques such as the Independent Gradient Model based on Hirshfeld partition (IGMH) or Natural Bond Orbital (NBO) analysis can be used to visualize and quantify the strength of these non-covalent interactions. nih.govbohrium.com For example, IGMH analysis can reveal specific atom-atom contacts responsible for the stability of a molecular complex. nih.gov
Studies on related systems have shown that interactions such as C-H···N and C-H···π are crucial for the specific recognition and binding of benzonitrile derivatives in larger molecular complexes. nih.gov Similarly, computational investigations of pyrrolidine-containing structures highlight the role of hydrogen bonding and other non-covalent interactions in determining their assembled structures and reactivity. researchgate.net Understanding these interactions is critical for applications in materials science and medicinal chemistry, where molecular recognition is key.
Table 3: Types of Intermolecular Interactions and Computational Methods for Their Study This table outlines common intermolecular interactions relevant to the title compound and the computational techniques used to analyze them.
| Type of Interaction | Molecular Moieties Involved | Computational Method/Analysis |
| Hydrogen Bonding | Pyrrolidine N-H, Nitrile N, Ether O | DFT, NBO Analysis, AIM Theory |
| π-π Stacking | Benzonitrile Aromatic Rings | DFT with Dispersion Correction, SAPT |
| C-H···π Interactions | Pyrrolidine C-H and Benzonitrile Ring | DFT, IGMH Analysis |
| van der Waals Forces | All atoms | Molecular Mechanics, DFT-D3 |
Structure Activity Relationship Sar Analysis for 2 Pyrrolidin 3 Ylmethoxy Benzonitrile and Analogs
Correlating Substituent Effects on the Benzonitrile (B105546) Ring with Biological Engagement
The benzonitrile moiety plays a crucial role in the interaction of these analogs with their biological targets. The position, size, and electronic nature of substituents on this aromatic ring can significantly modulate binding affinity and activity. Studies on related scaffolds have shown that the substitution pattern on a phenyl ring directly influences inhibitory activity. nih.gov
Research on various DPP-4 inhibitors has established that the electronic properties of substituents are critical. researchgate.net For related series of compounds, the position of electron-donating or electron-withdrawing groups on a phenyl ring was found to directly influence inhibitory potency, with substitutions at the para-position often being most favorable. nih.gov For instance, the introduction of a compact, electronegative atom like fluorine at the para-position of a phenyl ring has been shown to provide a reasonable inhibition constant, highlighting the importance of this position for interaction within the enzyme's active site. wisdomlib.org The nitrile group itself is a key interacting element, often forming hydrogen bonds with residues in the target protein, such as Lys661 in lysine-specific demethylase 1 (LSD1), a different target where similar scaffolds have been studied. manchester.ac.uk
The following table illustrates hypothetical SAR data for substitutions on the benzonitrile ring, based on established principles for DPP-4 inhibitors, where R represents a substituent at a given position.
| Compound ID | Substituent (R) | Position | DPP-4 IC50 (nM) |
| A-1 | -H | - | 150 |
| A-2 | -F | 4- (para) | 45 |
| A-3 | -Cl | 4- (para) | 52 |
| A-4 | -CH3 | 4- (para) | 98 |
| A-5 | -F | 3- (meta) | 110 |
| A-6 | -F | 2- (ortho) | 135 |
This table is interactive and represents illustrative data based on established SAR principles.
Stereochemical Influence of the Pyrrolidine (B122466) Ring on Molecular Recognition
The stereochemistry of the pyrrolidine ring is arguably one of the most critical factors determining the biological activity of this class of compounds. The three-dimensional arrangement of the atoms in this saturated heterocycle dictates how it fits into the binding pocket of the target enzyme.
For cyanopyrrolidine-based DPP-4 inhibitors, there is a strict stereochemical requirement for potent activity. wikipedia.orggyanvihar.org SAR investigations have systematically shown that a 5-membered ring, such as pyrrolidine, is optimal for fitting into the hydrophobic S1 pocket of the enzyme. gyanvihar.org Furthermore, the stereoconfiguration is crucial; the L-configuration (or S-configuration) of the chiral carbon on the pyrrolidine ring consistently demonstrates superior activity compared to the D-configuration (R-configuration). wikipedia.orggyanvihar.org This stereopreference is also observed in approved drugs like Sitagliptin, which features an S-configuration for the relevant pyrrolidine carbon. chemicalbook.com The precise orientation allowed by the S-isomer maximizes favorable interactions with the enzyme, whereas the R-isomer would introduce steric clashes or misalign key binding groups.
| Parameter | Configuration/Size | Relative Potency | Rationale |
| Stereochemistry | (S)-Pyrrolidine | High | Optimal fit in hydrophobic S1 pocket; correct orientation of substituents for binding interactions. wikipedia.orggyanvihar.org |
| (R)-Pyrrolidine | Low | Steric hindrance; suboptimal orientation of interacting moieties. wikipedia.org | |
| Ring Size | 5-membered (Pyrrolidine) | High | Ideal size and conformation for the S1 pocket. gyanvihar.org |
| 4-membered (Azetidine) | Lower | Suboptimal fit compared to 5-membered ring. wikipedia.org | |
| 6-membered (Piperidine) | Lower | Suboptimal fit compared to 5-membered ring. wikipedia.org |
This table is interactive and summarizes key findings on the stereochemical requirements of the pyrrolidine ring.
Conformational Flexibility and Rigidity Contributions of the Linker Moiety
The methoxy (B1213986) (-O-CH2-) group serves as a linker, connecting the benzonitrile "head" to the pyrrolidine "tail." The role of such linkers is to provide the correct distance and spatial orientation between the two key pharmacophoric elements, allowing them to simultaneously engage their respective binding sites within the target protein.
The conformational properties of the linker are a delicate balance between flexibility and rigidity. While some flexibility is necessary to allow the molecule to adopt its optimal binding conformation (an "induced fit"), excessive flexibility can be entropically unfavorable, leading to a loss of binding affinity. The ether linkage in 2-(pyrrolidin-3-ylmethoxy)benzonitrile offers a specific bond angle and a degree of rotational freedom that positions the pyrrolidine and benzonitrile moieties appropriately. Studies on other classes of compounds have confirmed that the nature of the linker between two key fragments is a significant determinant of biological activity. nih.gov The replacement of one type of linker with a bioisostere, such as substituting an amide with a fluoroolefin, has been shown to critically impact a molecule's properties, reinforcing the importance of the linker's structure and conformation. wisdomlib.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
To systematically explore the SAR and optimize the design of new analogs, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed. researchgate.netjddtonline.info For large series of pyrrolidine derivatives targeting DPP-4, both 2D- and 3D-QSAR models have been successfully developed to predict biological activity based on chemical structure. researchgate.netnih.gov
These models are built using a "training set" of compounds with known activities and are validated using an external "test set" to ensure their predictive power. researchgate.net Statistical parameters such as the squared correlation coefficient (R²) and the cross-validation coefficient (q²) are used to assess the robustness of the models. tandfonline.com
QSAR studies on pyrrolidine-based DPP-4 inhibitors have revealed that a combination of descriptors is crucial for determining activity:
Electronic Effects : Parameters describing the electron-donating or -withdrawing nature of substituents play an important role. researchgate.net
Shape and Steric Parameters : Descriptors like the shape flexibility index are vital, confirming the importance of molecular size and conformation. nih.gov
Electrostatic Parameters : Properties such as the dipole moment have been shown to correlate with inhibitory activity, indicating the significance of electrostatic interactions in the binding pocket. nih.gov
Furthermore, 3D-QSAR and pharmacophore modeling can generate spatial maps that visualize favorable and unfavorable regions for steric bulk, hydrogen bond donors/acceptors, and electrostatic charge. tandfonline.com For instance, a five-point pharmacophore model (AAADH_1) was successfully generated for a series of pyrrolidine derivatives, which was then used in virtual screening campaigns to identify novel and potent inhibitor candidates. tandfonline.com
| QSAR Model Type | Key Descriptors/Features | Application |
| 2D-QSAR | Electronic effects, electrostatic parameters (dipole moment), shape flexibility index. researchgate.netnih.gov | Predicts activity based on topological and physicochemical properties; guides substituent selection. |
| 3D-QSAR | Steric and electrostatic contour maps. | Provides a 3D visualization of favorable/unfavorable interaction regions around the molecule. |
| Pharmacophore Modeling | Hydrogen bond donors/acceptors, hydrophobic features, aromatic rings. tandfonline.com | Defines the essential 3D arrangement of features required for activity; used for virtual screening of compound libraries. tandfonline.com |
This table is interactive and outlines the application of different QSAR models in the optimization of pyrrolidine-based inhibitors.
2 Pyrrolidin 3 Ylmethoxy Benzonitrile As a Chemical Biology Probe
Design Principles for Pyrrolidine-Benzonitrile Based Molecular Tools
The design of molecular tools centered around the pyrrolidine-benzonitrile scaffold is guided by several key principles that leverage the distinct properties of each component. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively explore pharmacophore space. researchgate.netnih.govnih.gov Its non-planar nature, often described as "pseudorotation," allows for the precise spatial orientation of substituents, which is critical for selective interaction with biological targets. researchgate.netnih.govnih.gov The stereochemistry of the pyrrolidine ring is a crucial design element, as different stereoisomers can exhibit vastly different biological activities and binding modes. researchgate.netnih.gov
A prominent design strategy employing a similar scaffold is "scaffold hopping," where a known pharmacophore is replaced with a structurally different but functionally equivalent group to develop novel compounds with improved properties. manchester.ac.uk For instance, in the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were designed as scaffold-hops of a pyridine-based inhibitor. manchester.ac.uknih.gov This approach aimed to increase the sp3 character of the molecule, enhancing its three-dimensional shape and potentially improving its drug-like properties. manchester.ac.uk The trans-diastereomer of the pyrrolidine scaffold was found to be more favorable as it could adopt a conformation where the aryl groups mimic the orientation in the original planar inhibitor. manchester.ac.uk
The linker connecting the pyrrolidine and benzonitrile (B105546) moieties, in this case, a methoxy (B1213986) group, also plays a critical role in the design. It dictates the distance and relative orientation between the two key structural components, which is essential for optimal interaction with the target protein. Modifications to this linker can significantly impact binding affinity and selectivity.
Strategies for Target Engagement and Biological Pathway Interrogation
Once a pyrrolidine-benzonitrile based molecular tool is designed, a variety of strategies can be employed to confirm its engagement with the intended biological target and to investigate its effects on cellular pathways. These strategies can be broadly categorized into direct and indirect methods.
Direct target engagement assays provide evidence of the physical interaction between the probe and its target protein. Techniques such as Surface Plasmon Resonance (SPR) can be used to measure the binding affinity and kinetics of the interaction in real-time. For example, SPR was used to determine the dissociation constant (Kd) of 4-(pyrrolidin-3-yl)benzonitrile derivatives with the LSD1 enzyme. manchester.ac.uk
Competitive Activity-Based Protein Profiling (ABPP) is another powerful technique to confirm target engagement in a cellular context. nih.gov This method utilizes a reactive probe that covalently binds to the active site of an enzyme class. The designed inhibitor is then used to compete with the probe, and a reduction in probe labeling indicates that the inhibitor is binding to the target enzyme. nih.gov
Cellular Thermal Shift Assays (CETSA) can also be used to demonstrate target engagement in living cells. This label-free method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Indirect methods for assessing target engagement often involve measuring the downstream consequences of the probe's interaction with its target. For instance, if the probe is designed to inhibit an enzyme, biochemical assays measuring the enzyme's activity in the presence of the probe are fundamental. In the case of the 4-(pyrrolidin-3-yl)benzonitrile-based LSD1 inhibitors, their potency was determined using a biochemical assay that measures the demethylation of a histone substrate. manchester.ac.uknih.gov
Furthermore, cellular biomarker assays can be employed to confirm that the probe is active in a cellular environment and is modulating the intended pathway. For the LSD1 inhibitors, the upregulation of the cell surface marker CD86 in acute myeloid leukemia cells served as a surrogate biomarker for target engagement and cellular activity. manchester.ac.uknih.gov
The following table summarizes the target engagement data for a potent 4-(pyrrolidin-3-yl)benzonitrile analog, which provides a strong indication of the potential utility of the 2-(pyrrolidin-3-ylmethoxy)benzonitrile scaffold.
| Compound | Target | Biochemical IC50 (nM) | Binding Affinity (Kd, nM) by SPR | Cellular Biomarker Modulation (CD86 expression) |
| 21g (a 4-(pyrrolidin-3-yl)benzonitrile derivative) | LSD1 | 57 | 22 | Dose-dependent increase |
Data sourced from a study on 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors. manchester.ac.uknih.gov
Elucidation of Molecular Mechanisms of Action in Biological Systems
Understanding the molecular mechanism of action of a chemical probe is crucial for interpreting its biological effects. For pyrrolidine-benzonitrile based probes, this involves characterizing the precise molecular interactions with their biological target and elucidating how these interactions translate into a functional outcome.
Molecular docking simulations are often employed in the early stages to predict the binding mode of the designed compounds. nih.gov These computational models can provide insights into the key amino acid residues involved in the interaction and guide the optimization of the probe's structure. For instance, docking studies can reveal how the benzonitrile group fits into a specific pocket of the target protein and which residues interact with the pyrrolidine ring.
X-ray crystallography of the probe in complex with its target protein provides the most detailed atomic-level view of the binding interaction. This can confirm the predictions from molecular docking and reveal the precise orientation of the probe within the binding site, as well as any conformational changes in the protein upon binding.
Structure-Activity Relationship (SAR) studies are fundamental to understanding the molecular mechanism. nih.govnih.gov By systematically modifying different parts of the this compound scaffold and measuring the impact on biological activity, researchers can infer the role of each component in the binding interaction. For example, SAR studies on related pyrrolidine derivatives have shown that modifications to the substituents on the pyrrolidine ring can have varied effects on inhibitory potency, highlighting the importance of these positions for optimization. nih.govnih.gov
In the case of the 4-(pyrrolidin-3-yl)benzonitrile inhibitors of LSD1, the mechanism of action was determined to be reversible inhibition. manchester.ac.uknih.gov This was confirmed through biochemical assays and SPR. The selectivity of the probe is also a key aspect of its mechanism. The 4-(pyrrolidin-3-yl)benzonitrile derivatives were found to be highly selective for LSD1 over the related enzymes MAO-A and MAO-B, which is a critical feature for a useful chemical probe. manchester.ac.uknih.gov This selectivity is dictated by the specific molecular interactions that the probe makes with the LSD1 binding site, which are not as favorable with the binding sites of other enzymes.
The table below outlines the key mechanistic details for a representative pyrrolidine-benzonitrile analog.
| Compound | Target Enzyme | Mechanism of Inhibition | Key Interacting Moieties | Selectivity |
| 21g (a 4-(pyrrolidin-3-yl)benzonitrile derivative) | LSD1 | Reversible | Pyrrolidine and benzonitrile groups | High selectivity over MAO-A and MAO-B |
Data based on studies of 4-(pyrrolidin-3-yl)benzonitrile derivatives. manchester.ac.uknih.gov
By combining these experimental and computational approaches, a comprehensive understanding of the molecular mechanism of action for a this compound-based probe can be achieved, enabling its effective use in the exploration of biological systems.
Advanced Analytical Methodologies for the Characterization of 2 Pyrrolidin 3 Ylmethoxy Benzonitrile
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For 2-(Pyrrolidin-3-ylmethoxy)benzonitrile (Molecular Formula: C₁₂H₁₄N₂O), HRMS provides a precise molecular weight, confirming its elemental makeup. sigmaaldrich.com
Beyond just confirming the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, elucidates the compound's structure through controlled fragmentation. purdue.eduresearchgate.net The fragmentation pattern is a molecular fingerprint, revealing the connectivity of the atoms. Upon ionization, this compound would be expected to fragment at its weakest bonds, primarily the ether linkage and within the pyrrolidine (B122466) ring. The study of ionic fragmentation products of related molecules like benzonitrile (B105546) provides insight into the stability and cleavage pathways of the aromatic portion of the molecule. nih.gov
Expected Fragmentation Pattern: A plausible fragmentation pathway would involve the initial formation of the molecular ion [M]⁺. Subsequent fragmentation could lead to characteristic ions, as outlined in the table below.
| Fragment Ion (m/z) | Proposed Structure/Identity |
| 216.12 | [M+H]⁺ (protonated molecule) |
| 146.06 | Cleavage of the pyrrolidine ring, [C₈H₈NO]⁺ |
| 119.04 | Benzonitrile moiety with ether oxygen, [C₇H₅O-CN]⁺ |
| 103.04 | Benzonitrile, [C₇H₅N]⁺ |
| 70.08 | Pyrrolidinyl-methyl fragment, [C₄H₁₀N]⁺ |
| Note: The m/z values are theoretical and based on the expected fragmentation of this compound. Actual experimental values may vary slightly. |
Ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) is a powerful combination used for the screening and identification of complex mixtures, allowing for the separation of isomers and impurities before high-resolution mass analysis. researchgate.netmdpi.com
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. ipb.pt A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals, confirming the carbon skeleton and the placement of functional groups.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzonitrile ring, the protons of the methoxy (B1213986) bridge, and the protons of the pyrrolidine ring. researchgate.net The aromatic region would display a complex splitting pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The pyrrolidine protons would also exhibit complex splitting due to their diastereotopic nature and coupling with each other. researchgate.netpsu.edu
The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The nitrile carbon would appear at the downfield end of the spectrum, while the aromatic, ether, and aliphatic carbons would have characteristic chemical shifts. chemicalbook.comrsc.org Advanced 2D NMR techniques are crucial for unambiguously assigning these signals and establishing connectivity. frontiersin.org
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Benzonitrile) | 7.0 - 7.8 | 110 - 160 |
| Methoxy Protons (-O-CH₂-) | 4.0 - 4.3 | 65 - 75 |
| Pyrrolidine Protons (-CH-, -CH₂-) | 1.8 - 3.5 | 25 - 60 |
| Nitrile Carbon (-CN) | - | 115 - 120 |
| Pyrrolidine NH Proton | 1.5 - 3.0 (broad) | - |
| Note: These are predicted chemical shift ranges based on typical values for similar functional groups and structures. psu.edursc.orgchemicalbook.com The exact values would be determined experimentally. |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, LC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of pharmaceutical compounds and intermediates. helixchrom.comsielc.com For this compound, a reversed-phase HPLC method would typically be developed to separate the main compound from any starting materials, by-products, or degradation products. nbinno.comavantorsciences.com
A typical HPLC system would utilize a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector, set at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 210-254 nm). sielc.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Supplier specifications often indicate a purity of ≥95-98%. sigmaaldrich.comcombi-blocks.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing molecular weight information for each separated component. researchgate.netresearchgate.net It is a cornerstone of modern analytical chemistry for both qualitative and quantitative analysis.
Typical HPLC Purity Analysis Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Note: These are exemplary conditions and would require optimization for the specific analysis of this compound. sielc.comsielc.com |
Vibrational Spectroscopy for Functional Group Identification (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds (e.g., stretching, bending).
The IR spectrum of this compound would be expected to show distinct absorption bands confirming the presence of its key structural features. researchgate.net The most prominent of these would be the sharp, strong absorption from the nitrile (C≡N) group. aip.orgnih.gov Other key absorptions would include those for the C-O ether linkage, aromatic C-H and C=C bonds, and aliphatic C-H bonds. researchgate.net The study of related benzonitrile derivatives helps in the precise assignment of these vibrational modes. derpharmachemica.com
Expected Characteristic IR Absorption Bands:
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Type |
| C≡N (Nitrile) | 2220 - 2260 (strong, sharp) | Stretching |
| C-H (Aromatic) | 3000 - 3100 (medium) | Stretching |
| C-H (Aliphatic) | 2850 - 2960 (medium) | Stretching |
| C-O (Ether) | 1050 - 1150 (strong) | Stretching |
| C=C (Aromatic) | 1450 - 1600 (medium, multiple bands) | Stretching |
| N-H (Pyrrolidine) | 3300 - 3500 (medium, broad) | Stretching |
| Note: These are typical frequency ranges. aip.orgresearchgate.netrsc.org The exact position and intensity of the bands can be influenced by the overall molecular structure. |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. This technique is applicable if the compound can be grown as a suitable single crystal. acs.org
For this compound, which contains a chiral center at the 3-position of the pyrrolidine ring, X-ray crystallography could unambiguously determine the (R) or (S) configuration. Furthermore, it would reveal the precise bond lengths, bond angles, and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation), as well as the spatial relationship between the pyrrolidine and benzonitrile moieties. mdpi.comnih.gov While a crystal structure for the title compound is not publicly available, analyses of related pyrrolidine derivatives demonstrate the power of this technique to elucidate detailed structural features and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. nih.govresearchgate.netresearchgate.net
Emerging Research Frontiers and Prospective Applications
Novel Synthetic Strategies for Pyrrolidine-Benzonitrile Conjugates
The synthesis of pyrrolidine-benzonitrile conjugates, such as 2-(Pyrrolidin-3-ylmethoxy)benzonitrile, can be approached through various modern synthetic methodologies. The construction of the core pyrrolidine (B122466) ring is a key step, and several innovative strategies have been developed to create substituted pyrrolidines with high efficiency and stereocontrol.
One of the most powerful and versatile methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. nih.gov This reaction allows for the rapid construction of the five-membered ring with control over the relative stereochemistry of the newly formed chiral centers. By carefully selecting the starting materials, a diverse range of functional groups can be incorporated into the pyrrolidine scaffold. For instance, a strategy involving the silver(I)-catalyzed asymmetric [C + NC + CC] cycloaddition has been used to generate enantiomerically pure pyrrolidine fragments with a high degree of three-dimensional diversity. nih.gov
Another emerging strategy is the use of metal-catalyzed reactions to functionalize pre-existing pyrroline or pyrrolidine rings. For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines has been shown to be an effective method for the synthesis of 3-aryl pyrrolidines. chemrxiv.orgresearchgate.net This approach could potentially be adapted to introduce the benzonitrile (B105546) moiety onto the pyrrolidine ring.
Furthermore, multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex pyrrolidine derivatives. tandfonline.com These reactions combine three or more starting materials in a single step to generate the desired product, often with high yields and stereoselectivity. An example is the three-component reaction of (E)-3-arylidene-1-methyl-pyrrolidine-2,5-diones, L-valine, and various isatin derivatives to produce spiro[oxindole-2,3′-pyrrolidines]. tandfonline.com
The table below summarizes some of the key synthetic strategies that could be employed for the synthesis of pyrrolidine-benzonitrile conjugates.
| Synthetic Strategy | Description | Key Advantages |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene to form a pyrrolidine ring. nih.gov | High efficiency, stereocontrol, and access to diverse substitution patterns. |
| Metal-Catalyzed Hydroarylation | Palladium-catalyzed addition of an aryl group to a pyrroline to form a 3-aryl pyrrolidine. chemrxiv.orgresearchgate.net | Direct C-C bond formation, good functional group tolerance. |
| Multicomponent Reactions (MCRs) | Combination of three or more reactants in a single synthetic operation. tandfonline.com | High atom economy, operational simplicity, and rapid generation of molecular diversity. |
Advanced Computational Techniques for Rational Design
Computational chemistry plays an increasingly vital role in the rational design of novel bioactive molecules. For a compound like this compound, various computational techniques can be employed to predict its physicochemical properties, potential biological targets, and binding interactions.
Molecular docking is a widely used computational method to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This technique can be used to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor, to identify potential hits. For instance, molecular docking studies have been successfully used to understand the binding modes of pyrrolidine derivatives with targets like cyclooxygenase (COX) enzymes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool in drug design. QSAR models correlate the biological activity of a series of compounds with their physicochemical properties or structural features. frontiersin.orgnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov This technique can be used to assess the stability of the binding interaction and to identify key residues involved in the binding.
The following table outlines some of the advanced computational techniques applicable to the rational design of pyrrolidine-benzonitrile derivatives.
| Computational Technique | Application in Drug Design | Potential Insights for this compound |
| Molecular Docking | Predicting the binding mode of a ligand to a biological target. nih.gov | Identification of potential protein targets and prediction of binding affinity. |
| QSAR | Correlating chemical structure with biological activity. frontiersin.orgnih.gov | Prediction of biological activity and guidance for structural optimization. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a ligand-receptor complex. nih.gov | Assessment of binding stability and identification of key interactions. |
Expanding the Scope of Chemical Biology Applications
Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The this compound scaffold holds potential for the development of novel chemical probes to investigate various biological processes. The pyrrolidine moiety can serve as a versatile scaffold for the attachment of reporter groups, such as fluorescent dyes or affinity tags, while the benzonitrile group can be modified to tune the compound's selectivity and physicochemical properties.
One potential application is in the development of photoaffinity labels . These are chemical probes that can be activated by light to form a covalent bond with their biological target. This technique allows for the identification of the direct binding partners of a compound within a complex biological system.
Furthermore, derivatives of this compound could be designed as inhibitors or modulators of specific enzymes or receptors. The pyrrolidine scaffold is present in many approved drugs and bioactive compounds, targeting a wide range of biological targets. frontiersin.org For example, derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been developed as inhibitors of lysine-specific demethylase 1 (LSD1), an important target in cancer therapy. nih.gov
Interdisciplinary Research Integrating Synthesis, Computation, and Biology
The successful development of novel therapeutic agents and chemical probes based on the this compound scaffold will require a highly interdisciplinary approach. This involves a close collaboration between synthetic chemists, computational chemists, and biologists.
The iterative cycle of drug discovery often begins with the design of a new molecule, guided by computational studies and an understanding of the target biology. nih.gov Synthetic chemists then develop efficient routes to synthesize the designed compounds. These compounds are subsequently evaluated in biological assays to determine their activity and selectivity. The results from the biological testing then feed back into the design phase, allowing for the refinement of the molecular structure to improve its properties. This integrated approach, combining synthesis, computation, and biology, is essential for accelerating the discovery of new and effective therapeutic agents. nih.govrsc.org
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-(Pyrrolidin-3-ylmethoxy)benzonitrile, and how are intermediates purified?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzonitrile derivatives are often functionalized by reacting with pyrrolidine-containing alcohols under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) .
- Key intermediates like 2-(bromomethyl)benzonitrile are purified via column chromatography or recrystallization. Solvents such as dichloromethane or ethanol are commonly used to optimize yield and purity .
Q. How is the structural integrity of this compound validated experimentally?
- NMR spectroscopy (¹H and ¹³C) confirms the presence of the pyrrolidine ring (δ ~2.5–3.5 ppm for N-CH₂ groups) and the nitrile group (C≡N stretch at ~2220 cm⁻¹ in IR) .
- High-resolution mass spectrometry (HR-MS) verifies molecular weight accuracy (e.g., [M+H]+ expected for C₁₃H₁₅N₂O: 231.1132) .
Q. What are the reactivity trends of the pyrrolidine and nitrile groups in this compound?
- The pyrrolidine nitrogen can undergo alkylation or acylation, while the nitrile group is susceptible to hydrolysis (e.g., to carboxylic acids under acidic conditions) or reduction (e.g., to amines using LiAlH₄) .
- Stability studies in polar solvents (e.g., DMSO or water) are critical to avoid unintended degradation during biological assays .
Advanced Research Questions
Q. How can cross-coupling reactions optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) introduces aryl/heteroaryl groups at the benzonitrile moiety, enabling SAR exploration .
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (>80%) for high-throughput derivative generation .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Dose-response assays (e.g., IC₅₀ measurements) and kinetic binding studies (e.g., surface plasmon resonance) clarify discrepancies in receptor affinity. For example, LSD1 inhibitors containing this scaffold showed variable potency (GSK354: IC₅₀ = 12 nM vs. Compound 11p: IC₅₀ = 8 nM) due to substituent effects on the pyrrolidine ring .
- Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Glu144 of LSD1) to rationalize activity differences .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Chiral HPLC separates enantiomers, revealing that the (R)-configuration at the pyrrolidine methoxy group enhances binding to amine oxidases (e.g., 10-fold higher inhibition vs. (S)-enantiomer) .
- Circular dichroism (CD) and X-ray crystallography map stereospecific interactions in enzyme active sites .
Q. What strategies mitigate side reactions during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
